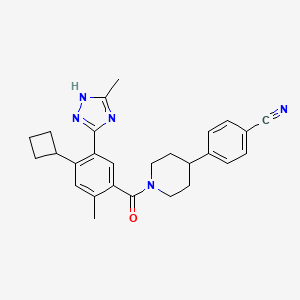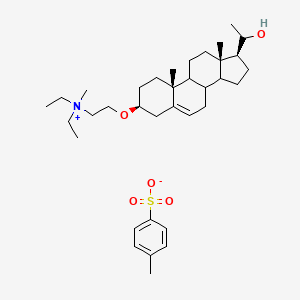
UNC2327
Übersicht
Beschreibung
UNC 2327 ist eine chemische Verbindung, die für ihre Rolle als allosterischer Inhibitor der Protein-Arginin-Methyltransferase 3 (PRMT3) bekannt ist. Dieses Enzym ist an der Methylierung von Argininresten an Histon- und Nicht-Histonproteinen beteiligt, die eine entscheidende Rolle bei der Genregulation spielt. Der chemische Name von UNC 2327 ist N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-Piperidinyl)ethyl]harnstoff .
Wissenschaftliche Forschungsanwendungen
UNC 2327 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird in Studien zur Genregulation und Epigenetik aufgrund seiner Fähigkeit, PRMT3 zu hemmen, ausgiebig verwendet . Darüber hinaus wird es bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf epigenetische Modifikationen abzielen .
Wirkmechanismus
Der Wirkmechanismus von UNC 2327 beinhaltet die Bindung an eine allosterische Stelle an PRMT3, die sich von der aktiven Stelle unterscheidet, an der das Substrat bindet. Diese Bindung induziert eine Konformationsänderung im Enzym, wodurch es inaktiv wird . Die molekularen Ziele von UNC 2327 sind die Argininreste an Histon- und Nicht-Histonproteinen, und der beteiligte Weg ist der Methylierungsprozess, der durch PRMT3 reguliert wird .
Biochemische Analyse
Biochemical Properties
UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of PRMT3
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .
Vorbereitungsmethoden
Die Synthese von UNC 2327 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzothiadiazol-Kerns. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Dimethylformamid (DMF), wobei das Endprodukt unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) auf einen hohen Reinheitsgrad (≥99 %) gereinigt wird . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese im Labormaßstab folgt Standardprotokollen der organischen Synthese.
Analyse Chemischer Reaktionen
UNC 2327 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit PRMT3 liegt. Es ist bekannt, dass es sowohl mit dem Peptidsubstrat als auch mit dem Kofaktor nicht kompetitiv ist . Die Verbindung unterliegt unter Standardlaborbedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen. Das Hauptprodukt, das aus seiner Wechselwirkung mit PRMT3 entsteht, ist der inhibierte Enzymkomplex, der die Methylierung von Argininresten verhindert .
Wirkmechanismus
The mechanism of action of UNC 2327 involves its binding to an allosteric site on PRMT3, which is distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, rendering it inactive . The molecular targets of UNC 2327 are the arginine residues on histone and non-histone proteins, and the pathway involved is the methylation process regulated by PRMT3 .
Vergleich Mit ähnlichen Verbindungen
UNC 2327 ist einzigartig in seiner hohen Selektivität und Potenz als allosterischer Inhibitor von PRMT3. Ähnliche Verbindungen umfassen andere PRMT-Inhibitoren, wie z. B. EPZ015666 und GSK3368715, die ebenfalls auf Protein-Arginin-Methyltransferasen abzielen, sich aber in ihrer Selektivität und ihren Bindungsmechanismen unterscheiden können . UNC 2327 zeichnet sich durch seine nichtkompetitive Hemmung und hohe Spezifität für PRMT3 aus .
Eigenschaften
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGTBDVGKKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?
A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.
Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?
A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)





